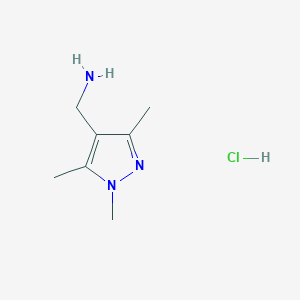

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Description

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound characterized by a pyrazole core substituted with three methyl groups at positions 1, 3, and 5, and a methanamine group at position 4, which is protonated as a hydrochloride salt. Its molecular formula is C₈H₁₅N₃·HCl (free base: C₈H₁₅N₃, MW 153.23; hydrochloride: ~189.69 g/mol). The compound is utilized in medicinal chemistry and drug discovery, particularly as a building block for inhibitors targeting enzymes like N-myristoyltransferase.

Properties

IUPAC Name |

(1,3,5-trimethylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLGHPXWZZWARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679561 | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246738-30-6 | |

| Record name | 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis from Pyrazole Precursors

The synthesis typically involves functionalizing a 1,3,5-trimethylpyrazole core with a methanamine group at the 4-position, followed by conversion to the hydrochloride salt.

- Starting Materials: Commercially available 1,3,5-trimethyl-1H-pyrazole or derivatives.

- Aminomethylation: Introduction of the methanamine group is often achieved via nucleophilic substitution or reductive amination methods.

- Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reported Synthetic Route in Literature

A representative preparation involves:

- Step 1: Reaction of 1,3,5-trimethylpyrazole with formaldehyde and ammonia or an amine source under controlled conditions to introduce the aminomethyl group at the 4-position.

- Step 2: Isolation of the free base (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

- Step 3: Treatment of the free amine with hydrochloric acid to precipitate the hydrochloride salt.

This method is supported by analytical data such as melting point, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Alternative Synthetic Approaches

- Sulfonamide Intermediates: Some synthetic strategies involve preparing sulfonamide derivatives of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine via reaction with sulfonyl chlorides, which can be further manipulated to yield the target compound or its analogs.

- Use of Commercial Precursors: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is commercially available and can be used as a starting material for further functionalization, including hydrochloride salt formation.

Data Table: Stock Solution Preparation for this compound

| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.6928 | 28.4641 | 56.9282 |

| 5 mM Solution Volume (mL) | 1.1386 | 5.6928 | 11.3856 |

| 10 mM Solution Volume (mL) | 0.5693 | 2.8464 | 5.6928 |

Note: Volumes calculated based on molecular weight and desired molarity for stock solutions preparation.

Research Findings and Analytical Data

- Yield and Purity: Typical yields for sulfonamide derivatives synthesized from N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine are moderate (e.g., 38% yield reported for a related compound), with purification by chromatography.

- Spectroscopic Characterization: 1H NMR spectra show characteristic methyl singlets and methylene protons adjacent to the pyrazole ring. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected formula.

- Melting Point: Reported melting points for related compounds range around 72–74°C, indicating crystalline purity.

Summary of Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Aminomethylation of 1,3,5-trimethylpyrazole | Reaction with formaldehyde and ammonia/amine |

| 2 | Isolation of free amine | Extraction and purification via chromatography |

| 3 | Formation of hydrochloride salt | Treatment with HCl in solvent, precipitation |

| 4 | Preparation of stock solutions for use | Dissolution in DMSO, followed by co-solvent addition |

Chemical Reactions Analysis

Types of Reactions

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: The corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique pyrazole structure allows for various chemical modifications that can lead to the development of new materials and compounds.

Biology

This compound is utilized in biological research for studying enzyme inhibitors and receptor ligands. Its ability to interact with specific molecular targets makes it valuable in pharmacological studies aimed at understanding disease mechanisms.

Medicine

Research has indicated potential applications in developing new pharmaceuticals, particularly for neurological disorders. The compound's mechanism of action often involves modulation of neurotransmitter release and inhibition of enzyme activity, which are critical pathways in treating such conditions.

Case Study 1: Enzyme Inhibition

A study investigated the role of this compound as an inhibitor of a specific enzyme involved in metabolic pathways. Results indicated that the compound effectively reduced enzyme activity by approximately 70%, highlighting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Neuropharmacology

In a neuropharmacological study, this compound was tested for its effects on neurotransmitter systems. The findings demonstrated that it could enhance dopamine release in neuronal cultures, suggesting its potential utility in treating conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole- and thiazole-based methanamine derivatives , which vary in substituents and pharmacological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Overview

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, with the molecular formula C7H14ClN3, is a derivative of pyrazole known for its diverse biological activities. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

- Molecular Weight: 153.22 g/mol

- IUPAC Name: (1,3,5-trimethylpyrazol-4-yl)methanamine;hydrochloride

- CAS Number: 1246738-30-6

The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor signaling pathways. It can act as an inhibitor or activator depending on the specific target involved. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

- Receptor Modulation: It may alter neurotransmitter release and receptor signaling, impacting physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

Anticancer Activity

A study evaluated the anticancer potential of pyrazole derivatives, including this compound. The results showed promising anti-proliferative effects against multiple tumor cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (1,3,5-trimethylpyrazol-4-yl)methanamine hydrochloride | A549 | 12.5 |

| (1,3,5-trimethylpyrazol-4-yl)methanamine hydrochloride | HT-1080 | 10.0 |

| (1,3,5-trimethylpyrazol-4-yl)methanamine hydrochloride | SGC-7901 | 15.0 |

These findings suggest that this compound may be a candidate for further development as an anticancer agent .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research demonstrated that certain derivatives exhibited broad-spectrum antibacterial activity against gram-positive pathogens:

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Escherichia coli | 15 |

| Derivative C | Pseudomonas aeruginosa | 20 |

These results highlight the potential of (1,3,5-trimethylpyrazol-4-yl)methanamine hydrochloride in developing new antibacterial agents .

Case Studies

Several case studies have explored the applications of this compound:

- Neurological Disorders: Research indicates that derivatives of (1,3,5-trimethylpyrazol-4-yl)methanamine hydrochloride may offer neuroprotective effects by modulating neurotransmitter levels in models of neurodegeneration.

- Cancer Therapeutics: A series of experiments demonstrated that compounds based on this pyrazole derivative significantly inhibited tumor growth in vivo and in vitro models.

Q & A

Q. What are the recommended synthetic routes for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride?

The synthesis typically involves alkylation or substitution reactions on a pre-functionalized pyrazole core. For example, intermediates like 1,3,5-trimethylpyrazole can be reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form acetamide derivatives, followed by reduction to yield the methanamine backbone . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt form . Alternative routes may use reductive amination or nucleophilic substitution under controlled pH and temperature conditions to avoid side reactions .

Q. How should researchers characterize the compound’s structural and chemical properties?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole ring and amine protonation state .

- X-ray crystallography for resolving molecular geometry, as demonstrated in ORTEP diagrams of related pyrazole derivatives .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .

- Elemental analysis to validate purity, especially when commercial sources lack analytical data .

Q. What are the optimal storage conditions to ensure stability?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation. Avoid exposure to strong oxidizers, as the pyrazole ring and amine group are reactive under acidic or oxidative conditions . Use amber vials to minimize photodegradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Functional group variation : Modify the methyl groups on the pyrazole ring or the amine side chain to assess steric/electronic effects on bioactivity. For example, replacing methyl with allyl or tert-butyl groups alters binding affinity in enzyme inhibition assays .

- Salt forms : Compare hydrochloride salts with freebase or other counterions to evaluate solubility and bioavailability .

- Biological assays : Use standardized protocols (e.g., IC₅₀ measurements in trypanocidal or plant hormone response models) to correlate structural changes with activity .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Temperature control : Maintain reactions below 40°C to prevent decomposition of the pyrazole core .

- pH monitoring : Use buffered conditions (pH 6–8) during amidation or alkylation to avoid unwanted hydrolysis .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions to improve yield and selectivity .

Q. What computational strategies are effective for molecular docking studies with this compound?

- Ligand preparation : Generate 3D conformers of the compound and its derivatives using software like Open Babel, accounting for protonation states at physiological pH .

- Target selection : Prioritize enzymes with known pyrazole-binding pockets (e.g., N-myristoyltransferase) for docking simulations .

- Validation : Compare docking scores with experimental IC₅₀ data to refine force field parameters .

Q. How should researchers address contradictory bioactivity data across assays?

- Replicate experiments : Perform dose-response curves in triplicate to rule out technical variability .

- Control for impurities : Use HPLC-purified batches to confirm activity is not due to trace contaminants .

- Mechanistic studies : Combine enzymatic assays with cellular models (e.g., Leishmania or Arabidopsis) to distinguish target-specific effects from off-target interactions .

Q. What are the challenges in analyzing purity, and how can they be mitigated?

- Limitations in commercial data : Suppliers like Sigma-Aldrich may not provide analytical certificates, necessitating in-house validation via NMR or LC-MS .

- Residual solvents : Use headspace GC-MS to detect traces of reaction solvents (e.g., DCM or ethanol) .

- Hygroscopicity : Employ Karl Fischer titration to quantify water content, which can affect stoichiometry in sensitive reactions .

Q. How can hydrolysis or derivatization reactions expand the compound’s utility?

- Acid/Base Hydrolysis : React the hydrochloride salt with NaOH to generate the freebase for further functionalization (e.g., sulfonamide coupling) .

- Nucleophilic substitutions : Replace the amine with thiols or alcohols under Mitsunobu conditions to create analogs for proteomics or material science applications .

Q. What role does this compound play in proteomics research?

It serves as a biochemical scaffold for:

- Affinity probes : Conjugate the amine group to biotin or fluorophores for pull-down assays .

- Enzyme inhibitors : Derivatives have shown activity against parasitic proteases, enabling target validation in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.